Tiamenidine hydrochloride
Overview
Description
Tiamenidine Hydrochloride is an imidazoline compound known for its pharmacological properties similar to clonidine. It is primarily used as a centrally-acting alpha-2 adrenergic receptor agonist, which makes it effective in managing essential hypertension . The compound is marketed under various trade names, including Sundralen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tiamenidine Hydrochloride involves the reaction of thiourea with methyl iodide to form the corresponding S-methyl analogue. This intermediate is then heated with ethylenediamine to complete the synthesis of Tiamenidine .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tiamenidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced, although this is less common.
Substitution: It undergoes substitution reactions, particularly involving the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Tiamenidine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-2 adrenergic receptor agonists.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Industry: Used in the development of new antihypertensive drugs and as a standard in pharmacological assays.
Mechanism of Action
Tiamenidine Hydrochloride exerts its effects by acting as a centrally-acting alpha-2 adrenergic receptor agonist. This action reduces sympathetic outflow from the central nervous system, leading to decreased peripheral resistance and lower blood pressure . It also has a minor effect on alpha-1 adrenergic receptors .
Comparison with Similar Compounds
Clonidine: Shares many pharmacological properties with Tiamenidine Hydrochloride but has a different chemical structure.
Tizanidine: Another alpha-2 adrenergic receptor agonist used primarily as a muscle relaxant.
Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which makes it particularly effective in managing hypertension with fewer side effects compared to some other alpha-2 adrenergic receptor agonists .
Properties
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZYVGSSBVNVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31428-61-2 (Parent) | |
Record name | Tiamenidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70199273 | |
Record name | Tiamenidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-83-0 | |
Record name | Tiamenidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiamenidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiamenidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIAMENIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tiamenidine hydrochloride quantified in human serum?
A1: A sensitive and specific method utilizing gas chromatography-mass spectrometry (GC-MS) has been developed to determine this compound concentrations in human serum [].
- Analysis: The derivatized compound is then analyzed by GC-MS. The technique specifically targets the molecular ions of the bis-heptafluorobutyryl derivatives of both this compound and the internal standard using selected ion monitoring (SIM) mode. This method demonstrates a limit of detection of 0.2 ng/mL using a 5 mL serum sample [].
Q2: What are the advantages of using GC-MS for this compound analysis?
A2: GC-MS offers several benefits for quantifying this compound in biological samples:
- Sensitivity: The method boasts a low detection limit (0.2 ng/mL), making it suitable for measuring therapeutic drug levels in serum [].
- Specificity: The use of a deuterium-labeled internal standard and selective ion monitoring minimizes interference from other compounds present in serum, increasing the accuracy and reliability of the results [].
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